molecular formula C69H85FN16O13 B1261317 LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- CAS No. 78708-43-7

LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-

カタログ番号: B1261317
CAS番号: 78708-43-7
分子量: 1365.5 g/mol
InChIキー: QGTIKBKZFGCSRS-FZANJEFGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luteinizing hormone-releasing hormone, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, is a synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to act as an antagonist to the luteinizing hormone-releasing hormone, which plays a crucial role in regulating the reproductive system. By modifying specific amino acids in the peptide sequence, researchers have developed this compound to inhibit the action of the natural hormone, thereby affecting reproductive processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Deprotection and Coupling: Each amino acid is protected by a temporary protecting group, which is removed before coupling to the next amino acid. The coupling reaction is facilitated by activating agents such as dicyclohexylcarbodiimide.

    Incorporation of Modified Amino Acids:

    Cleavage and Purification: After the complete peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of high-throughput purification techniques ensures the production of high-purity peptides suitable for research and therapeutic applications.

化学反応の分析

Types of Reactions

Luteinizing hormone-releasing hormone, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, primarily undergoes peptide bond formation and cleavage reactions. Additionally, it can participate in:

    Oxidation: The tryptophan residues in the peptide can undergo oxidation under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol.

    Substitution: Specific amino acid residues can be substituted with other amino acids through targeted chemical modifications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids. These modifications can alter the biological activity and stability of the peptide.

科学的研究の応用

Endocrine Disruption Studies

LHRH analogs are extensively used in studies examining their effects on endocrine functions. For instance, research has shown that LHRH analogs can significantly reduce testosterone levels in male rats, demonstrating their potential as tools for studying hormonal regulation and reproductive health. In a study involving male rats and mice, administration of LHRH-A resulted in a drastic decrease in serum testosterone levels—93% in rats and 88% in mice—indicating the compound's potency in modulating gonadal function .

Cancer Research

2.1 Colorectal Cancer Treatment

The application of LHRH analogs extends to oncology, particularly in the treatment of hormone-sensitive cancers. A study highlighted the presence of LHRH receptors in human colorectal cancer tissues, suggesting that cytotoxic LHRH analogs could be effective therapeutic agents for advanced colorectal carcinoma. The binding assays demonstrated that all tested cancer samples expressed high-affinity binding sites for LHRH, indicating a potential pathway for targeted cancer therapies .

2.2 Hormonal Therapies

LHRH analogs are also utilized in hormonal therapies for conditions such as prostate cancer. These compounds can inhibit the release of gonadotropins from the pituitary gland, leading to decreased levels of sex hormones that fuel certain types of cancer growth. The efficacy of various LHRH analogs has been documented through comparative studies on receptor binding affinities across different species .

Pharmacological Studies

3.1 Mechanism of Action

Pharmacological investigations into LHRH analogs have elucidated their mechanisms of action at the receptor level. For example, studies have identified critical residues within the binding pocket of LHRH receptors that interact with these analogs, enhancing our understanding of their pharmacodynamics .

3.2 Side Effects and Toxicity

Research has also examined the side effects associated with LHRH analog administration. In animal models, subcutaneous administration led to transient edema, highlighting the need for careful monitoring during therapeutic applications .

Data Tables

The following table summarizes key findings related to the receptor binding affinities of various LHRH analogs:

Peptide StructureHuman Receptor IC50 (nm)Dog Receptor IC50 (nm)
(d-Pyr 1,d-Phe 2,d-Trp 3,6)-GnRH10.096.21
(Ac-d-Trp 1,p-chloro-d-Phe 2,d-Trp 3,d-Arg 6)0.450.57
(Ac-3,4-dehydro-Pro 1,p-fluoro-d-Phe 2,d-Trp 3,6)0.520.93
(d-Trp 3,6)-GnRH0.240.51
[Ac-d-Nal(2)1,Phe(4Cl)2,d-Pal(3)3,d-Cit(6),d-Ala(10)]-GnRH (cetrorelix)0.550.52

Case Studies

5.1 Clinical Trials

Several clinical trials have investigated the effectiveness of LHRH analogs in treating hormone-responsive tumors. One notable trial focused on patients with advanced colorectal cancer treated with cytotoxic LHRH analogs, resulting in significant tumor regression and improved survival rates.

5.2 Animal Models

In animal studies, the administration of LHRH analogs has provided insights into their role in reproductive health and disease models, including their impact on fertility and hormonal balance.

作用機序

The compound exerts its effects by binding to the luteinizing hormone-releasing hormone receptors, thereby blocking the action of the natural hormone. This inhibition prevents the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland, leading to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets include the luteinizing hormone-releasing hormone receptors on the pituitary gland, and the pathways involved are those regulating reproductive hormone secretion.

類似化合物との比較

Similar Compounds

    Luteinizing hormone-releasing hormone, ac-DPhe(1)-DCpaz(2)-DTrp(3,6): Another synthetic analogue with modifications at positions 1, 2, 3, and 6.

    Luteinizing hormone-releasing hormone, ac-DPhe(1)-DCpaz(2)-DTrp(3,6)-NαeLeu(7): A similar compound with an additional modification at position 7.

Uniqueness

Luteinizing hormone-releasing hormone, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, is unique due to its specific modifications, including dehydroproline and fluorophenylalanine. These modifications enhance its stability and binding affinity to the luteinizing hormone-releasing hormone receptors, making it a potent antagonist with potential therapeutic applications.

生物活性

Luteinizing hormone-releasing hormone (LHRH), ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-, is a synthetic analogue of the natural LHRH. This compound is designed to act as an antagonist to LHRH, which plays a crucial role in regulating reproductive functions. By modifying specific amino acids in its sequence, this analogue is engineered to inhibit the natural hormone's action, affecting various reproductive processes.

Chemical Structure and Synthesis

The synthesis of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- is typically accomplished through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps in the synthesis include:

  • Deprotection and Coupling : Each amino acid is protected by a temporary protecting group that is removed before the next amino acid is coupled.
  • Incorporation of Modified Amino Acids : Specific modifications are introduced to enhance biological activity.
  • Cleavage and Purification : The completed peptide chain is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Biological Activity

The primary biological activity of LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- involves its antagonistic effects on LHRH receptors. The compound has been shown to suppress gonadotropin release and sex steroid secretion immediately upon administration without initial stimulatory effects. This characteristic distinguishes it from LHRH agonists .

LHRH antagonists like this compound bind to LHRH receptors in the pituitary gland, leading to down-regulation of these receptors and subsequent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This mechanism has significant implications for conditions such as prostate cancer and endometriosis, where hormonal regulation is critical.

Comparative Biological Activity

A comparison table illustrates the IC50 values (concentration required to inhibit 50% of receptor activity) for various LHRH analogues:

Peptide Human Receptor IC50 (nm) Dog Receptor IC50 (nm)
(d-Pyr 1,d-Phe 2,d-Trp 3,6)-GnRH10.096.21
(Ac-d-Trp 1, p-chloro-d-Phe 2,d-Trp 3,d-Arg 6,d-Ala 10)-GnRH0.450.57
LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6) 0.52 0.93
(d-Trp 3,6)-GnRH0.240.51
[Cetrorelix]0.550.52

This data indicates that LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)- exhibits significant receptor binding affinity compared to other analogues .

Research Applications

LHRH antagonists are utilized in various research applications:

  • Reproductive Biology : Investigating hormonal regulation mechanisms.
  • Pharmaceutical Development : Developing treatments for hormone-sensitive conditions.
  • Animal Models : Studying reproductive health and endocrine disorders.

Case Studies and Findings

Recent studies have highlighted the effectiveness of LHRH antagonists in clinical settings:

  • Prostate Cancer Treatment : A study demonstrated that administration of LHRH antagonists led to significant reductions in serum testosterone levels in patients with advanced prostate cancer.
  • Endometriosis Management : Clinical trials have shown that LHRH antagonists can effectively reduce endometrial tissue growth by suppressing estrogen production.

These findings underscore the potential therapeutic benefits of LHRH antagonists in managing hormone-dependent diseases .

特性

IUPAC Name

(2S)-1-acetyl-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-2,5-dihydropyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H85FN16O13/c1-38(2)29-51(60(91)78-50(15-8-26-74-69(72)73)68(99)86-28-10-16-57(86)66(97)77-36-59(71)90)79-63(94)54(32-42-34-75-48-13-6-4-11-46(42)48)81-61(92)52(31-41-20-24-45(89)25-21-41)80-65(96)56(37-87)84-64(95)55(33-43-35-76-49-14-7-5-12-47(43)49)82-62(93)53(30-40-18-22-44(70)23-19-40)83-67(98)58-17-9-27-85(58)39(3)88/h4-7,9,11-14,17-25,34-35,38,50-58,75-76,87,89H,8,10,15-16,26-33,36-37H2,1-3H3,(H2,71,90)(H,77,97)(H,78,91)(H,79,94)(H,80,96)(H,81,92)(H,82,93)(H,83,98)(H,84,95)(H4,72,73,74)/t50-,51-,52-,53+,54+,55+,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTIKBKZFGCSRS-FZANJEFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)F)NC(=O)C8C=CCN8C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CC=C(C=C7)F)NC(=O)[C@@H]8C=CCN8C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H85FN16O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229257
Record name LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78708-43-7
Record name LHRH, Ac-dehydro-Pro(1)-4-F-Phe(2)-Trp(3,6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LHRH, ac-Dehydro-pro(1)-4-F-phe(2)-trp(3,6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [Ac-3,4-dehydro-Pro1, D-P-F-Phe2, D-Trp3,6]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(ACETYL-3,4-DEHYDROPROLINE), 2-(4-FLUORO-D-PHENYLALANINE), 3,6-(D-TRYPTOPHANE)-LHRH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXF9ED8J34
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。